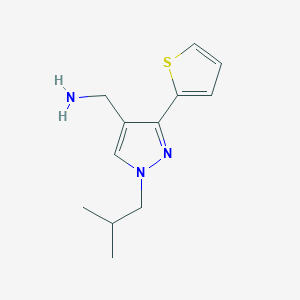

(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine

Description

(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine is a pyrazole-based compound characterized by an isobutyl group at the 1-position, a thiophen-2-yl substituent at the 3-position, and a methanamine moiety at the 4-position of the pyrazole ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator . Its molecular formula is C₁₁H₁₅N₃S, with a calculated molecular weight of 221.32 g/mol.

Properties

Molecular Formula |

C12H17N3S |

|---|---|

Molecular Weight |

235.35 g/mol |

IUPAC Name |

[1-(2-methylpropyl)-3-thiophen-2-ylpyrazol-4-yl]methanamine |

InChI |

InChI=1S/C12H17N3S/c1-9(2)7-15-8-10(6-13)12(14-15)11-4-3-5-16-11/h3-5,8-9H,6-7,13H2,1-2H3 |

InChI Key |

SMJRWHBTKUDIJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=CS2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the isobutyl and thiophene substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in treating diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical reactivity.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Based Methanamine Derivatives

Structural Variations and Molecular Properties

The table below compares key structural features, molecular weights, and biological activities of the target compound with its analogs:

Key Observations:

- Thiophen-2-yl at the 3-position introduces sulfur-containing aromaticity, which may enhance binding to metalloenzymes or receptors via π-π stacking or hydrophobic interactions . Pyridine or benzo[d][1,3]dioxol substituents (e.g., in and ) alter electronic properties, affecting solubility and target selectivity.

Spectroscopic and Analytical Data

¹H NMR Shifts ():

- Thiophene protons : Resonate at δ 7.0–7.5 (multiplet), distinct from pyridine (δ 8.0–8.5) or benzene (δ 6.5–7.5) .

- Methanamine protons : Appear as a singlet near δ 3.5–4.0, influenced by adjacent substituents .

- Isobutyl group : Methyl protons (δ 0.9–1.1) and CH₂ groups (δ 1.8–2.0) provide a unique fingerprint .

¹³C NMR ():

- Thiophene carbons: ~125–140 ppm.

- Pyrazole carbons: 140–160 ppm .

Biological Activity

(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine is a novel compound characterized by its unique structural features, which include a pyrazole ring substituted with an isobutyl group and a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3S, with a molecular weight of 249.38 g/mol. Its structure is pivotal for its biological activity, as the specific arrangement of functional groups influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3S |

| Molecular Weight | 249.38 g/mol |

| Functional Groups | Pyrazole, Thiophene |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor or activator of various metabolic pathways. The mechanism involves binding to the active sites of enzymes, thereby modulating their activity and influencing cellular signaling pathways critical for various physiological processes.

Biological Activity Studies

Recent research has focused on evaluating the pharmacological potential of this compound across several biological contexts:

Antitumor Activity

Pyrazole derivatives have been reported to exhibit significant antitumor properties. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated, with findings suggesting that it may inhibit the production of pro-inflammatory cytokines. This effect could be beneficial in conditions characterized by chronic inflammation .

Antibacterial Activity

Research indicates that pyrazole derivatives can possess antibacterial properties. The interaction of this compound with bacterial cell membranes may disrupt their integrity, leading to cell lysis .

Case Studies

Several case studies highlight the biological activity of related pyrazole compounds:

- Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity.

- Anti-inflammatory Mechanism : In vitro assays showed that certain derivatives could significantly reduce nitric oxide production in macrophages, suggesting a mechanism for their anti-inflammatory effects.

- Antibacterial Properties : Compounds structurally related to this compound were tested against common bacterial strains, revealing moderate to high antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.